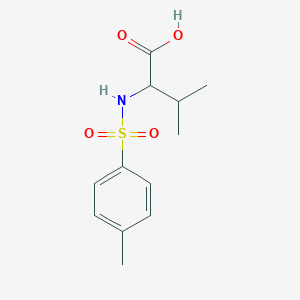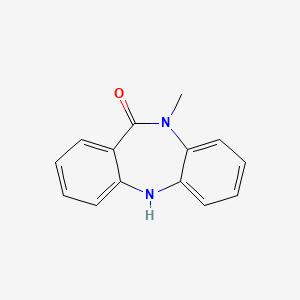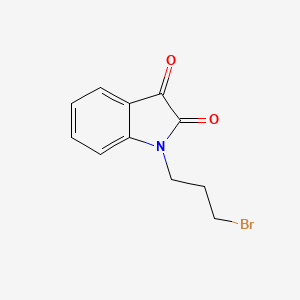![molecular formula C13H11N5O2 B3051271 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione CAS No. 32502-63-9](/img/structure/B3051271.png)
1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione
Overview
Description
“1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione” is a 6-Phenyl analog of toxoflavin . It is synthesized by nitrosative or nitrative cyclization of the aldehyde hydrazones .
Synthesis Analysis
The synthesis of this compound involves nitrosative or nitrative cyclization of the aldehyde hydrazones . Both sets of compounds give the corresponding 1-demethyl derivatives upon treatment with nucleophiles such as dimethylformamide (DMF) and acetic acid under heating .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nitrosative or nitrative cyclization of the aldehyde hydrazones . The compounds also react with nucleophiles such as dimethylformamide (DMF) and acetic acid under heating to give the corresponding 1-demethyl derivatives .Scientific Research Applications
Hsp90 Inhibition
3-Phenyltoxoflavin is a derivative of Toxoflavin and acts as an inhibitor of Hsp90 (heat shock protein 90). Hsp90 is a chaperone protein involved in maintaining cellular homeostasis by assisting in the folding, stabilization, and degradation of client proteins. By inhibiting Hsp90, 3-Phenyltoxoflavin disrupts critical protein-protein interactions, leading to potential therapeutic effects .
Anti-Cancer Activity
Research has shown that 3-Phenyltoxoflavin exhibits anti-cancer properties. It selectively targets cancer cells, potentially interfering with their growth and survival. Specifically:
- Inhibition of Proliferation : In BT474 breast cancer cells, 3-Phenyltoxoflavin inhibits cell proliferation in a concentration-dependent manner, with an IC50 (half-maximal inhibitory concentration) of 690 nM .
- Binding to TPR2A : 3-Phenyltoxoflavin competes with biotinylated Hsp90 peptide for binding to the TPR2A domain, further supporting its anti-cancer activity .
Mechanism of Action
3-Phenyltoxoflavin, also known as 1,6-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione or 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione, is a derivative of Toxoflavin .
Target of Action
The primary target of 3-Phenyltoxoflavin is Hsp90 , a heat shock protein . Hsp90 plays a crucial role in maintaining cellular homeostasis by assisting in the folding, stability, and function of many client proteins .
Mode of Action
3-Phenyltoxoflavin acts as an inhibitor of Hsp90 . It binds to Hsp90 and disrupts its interaction with TPR2A . The binding affinity (Kd) of 3-Phenyltoxoflavin for the interaction of Hsp90-TPR2A is 585 nM .
Biochemical Pathways
The inhibition of Hsp90 by 3-Phenyltoxoflavin affects various biochemical pathways. Hsp90 is involved in numerous cellular processes, including signal transduction, protein folding, protein degradation, and morphological evolution. By inhibiting Hsp90, 3-Phenyltoxoflavin can disrupt these processes, leading to downstream effects such as the destabilization of client proteins and potential anti-cancer activity .
Pharmacokinetics
Its solubility in dmso is 714 mg/mL (2652 mM) , which suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
3-Phenyltoxoflavin has demonstrated anti-cancer activity . It inhibits the proliferation of BT474 cells in a concentration-dependent manner, with an IC50 of 690 nM . This suggests that 3-Phenyltoxoflavin could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
properties
IUPAC Name |
1,6-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-17-12(19)9-11(15-13(17)20)18(2)16-10(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOMBJIIZPCRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332727 | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione | |
CAS RN |
32502-63-9 | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32502-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



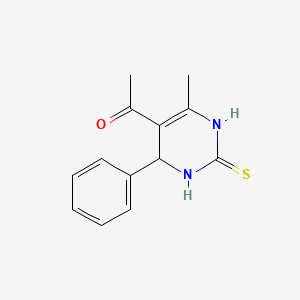
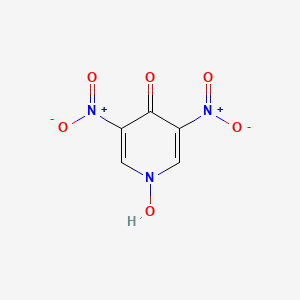
![Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate](/img/structure/B3051192.png)


![2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B3051199.png)
